1,3-Cyclohexadiene
Overview
Description
1,3-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is one of the two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene . This compound is characterized by its two conjugated double bonds within a six-membered ring structure, making it a diene. It is a fairly common motif in nature and is found in various natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene can be synthesized through several methods:
Double Dehydrobromination of 1,2-Dibromocyclohexane: This method involves the reaction of 1,2-dibromocyclohexane with sodium hydride in a solvent such as triethylene glycol dimethyl ether and isopropyl alcohol.
Dehydration of Cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol.
Pyrolysis of the Diacetate of Cyclohexane-1,2-diol: This method involves heating the diacetate of cyclohexane-1,2-diol to high temperatures.
Dehydrobromination with Quinoline of 3-Bromocyclohexene: This method involves the reaction of 3-bromocyclohexene with quinoline.
Treatment of Cyclohexane-1,2-diol with Concentrated Sulfuric Acid: This method involves the reaction of cyclohexane-1,2-diol with concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield. The double dehydrobromination of 1,2-dibromocyclohexane is a common industrial method due to its relatively straightforward reaction conditions and high yield .
Chemical Reactions Analysis
1,3-Cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzene and hydrogen.
Reduction: It can be reduced to form cyclohexane by hydrogenation.
Substitution: This compound can undergo substitution reactions, such as halogenation, where halogens replace hydrogen atoms on the ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halogens for substitution reactions. The major products formed from these reactions include benzene, cyclohexane, and various substituted cyclohexadienes .
Scientific Research Applications
1,3-Cyclohexadiene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-cyclohexadiene in chemical reactions often involves its role as a diene in cycloaddition reactions. In the Diels-Alder reaction, this compound reacts with a dienophile to form a cyclohexene derivative through a concerted mechanism that involves the formation of a six-membered ring . This reaction is facilitated by the conjugated double bonds in this compound, which provide the necessary electron density for the reaction to proceed.
Comparison with Similar Compounds
1,3-Cyclohexadiene can be compared with its isomer, 1,4-cyclohexadiene, and other similar compounds such as cyclohexene and benzene:
1,4-Cyclohexadiene: This isomer has its double bonds separated by two single bonds, making it less stable than this compound by about 1.6 kJ/mol.
Cyclohexene: This compound has only one double bond and is less reactive in cycloaddition reactions compared to this compound.
Benzene: Benzene is fully aromatic and much more stable than this compound.
This compound is unique due to its conjugated double bonds, which make it highly reactive in cycloaddition reactions and useful as a building block in organic synthesis.
Properties
IUPAC Name |
cyclohexa-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNZXYYWBUKAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Record name | 1,3-CYCLOHEXADIENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27986-50-1, 6143-79-9 | |
Record name | 1,3-Cyclohexadiene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27986-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Cyclohexadiene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6143-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30862259 | |
Record name | 1,3-Cyclohexadiene | |
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Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 1,3-Cyclohexadiene | |
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Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
81 °C | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
26 °C c.c. | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.84 | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.8 (calculated) | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
97.3 [mmHg] | |
Record name | 1,3-Cyclohexadiene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
592-57-4, 29797-09-9 | |
Record name | 1,3-Cyclohexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-57-4 | |
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Record name | 1,3-Cyclohexadiene | |
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Record name | Cyclohexadiene (mixed isomers) | |
Source | ChemIDplus | |
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Record name | 1,3-Cyclohexadiene | |
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Record name | 1,3-Cyclohexadiene | |
Source | EPA DSSTox | |
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Record name | Cyclohexadiene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.306 | |
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Record name | Cyclohexa-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-89 °C | |
Record name | 1,3-CYCLOHEXADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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